2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (CAS: 62128-61-4) is a stable, crystalline heterocyclic compound primarily utilized as a high-purity precursor for the synthesis of 2,4,5-triamino-6-hydroxypyrimidine (TAHP). The targeted reduction of its 5-nitroso group provides a reliable route to TAHP, a critical building block for a wide range of biologically active molecules, including purine analogs like guanine and xanthine, as well as various pteridine derivatives. Its established role as a stable intermediate makes it a central material in multi-step syntheses where the purity and reactivity of the resulting triaminopyrimidine are paramount.
Choosing a precursor for 2,4,5-triamino-6-hydroxypyrimidine (TAHP) is a critical procurement decision with direct consequences for process efficiency and final product quality. Substituting this 5-nitroso compound with the corresponding 5-nitro analog necessitates harsher reduction conditions, which can compromise sensitive functional groups and increase energy costs. Alternatively, procuring the final amine product (TAHP) directly, often as its sulfate salt, introduces significant handling and stability challenges. TAHP is susceptible to aerial oxidation, leading to impurity formation and reduced reactivity over time. Procuring the stable 5-nitroso precursor allows for the on-demand, in-situ generation of fresh, highly pure TAHP, ensuring maximum efficacy in subsequent reactions.
The 5-nitroso group of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is significantly easier to reduce than the 5-nitro group of its close analog, 2,4-diamino-6-hydroxy-5-nitropyrimidine. Electrochemical studies show the peak reduction potential of the nitroso group occurs at -0.42 V (vs. Ag/AgCl), a value 260 mV less negative than the -0.68 V required for the nitro analog under identical conditions.
| Evidence Dimension | Peak Reduction Potential (Ep) vs. Ag/AgCl |
| Target Compound Data | -0.42 V |
| Comparator Or Baseline | 2,4-diamino-6-hydroxy-5-nitropyrimidine: -0.68 V |
| Quantified Difference | 260 mV more facile reduction |
| Conditions | Cyclic voltammetry at a glassy carbon electrode, pH 7.0. |
This enables the use of milder, more selective, and more energy-efficient reduction methods, which is critical for preserving other sensitive functional groups and lowering manufacturing costs.
This compound serves as a reliable precursor for 2,4,5-triamino-6-hydroxypyrimidine (TAHP), with established chemical reduction methods affording high yields. For example, electrochemical reduction processes have been optimized to convert 2,4-diamino-6-hydroxy-5-nitrosopyrimidine into TAHP with yields as high as 94.5%. This provides a robust and reproducible pathway to the essential triamine intermediate.
| Evidence Dimension | Yield of 2,4,5-triamino-6-hydroxypyrimidine |
| Target Compound Data | Up to 94.5% |
| Comparator Or Baseline | Theoretical maximum yield (100%) |
| Quantified Difference | Demonstrates high conversion efficiency |
| Conditions | Electrochemical reduction in an ammonium chloride solution. |
High-yield conversion minimizes waste and downstream purification efforts, making it a more economical and sustainable choice for large-scale synthesis of TAHP-derived products.
A key procurement advantage is the superior stability of this nitroso compound compared to its direct reduction product, 2,4,5-triamino-6-hydroxypyrimidine (TAHP). TAHP and its salts are known to be air-sensitive and susceptible to oxidation, which can lead to discoloration and the formation of impurities. In contrast, the 5-nitroso precursor is a stable solid that can be stored, handled, and accurately dispensed before its conversion, ensuring the final reactive amine is generated at maximum purity immediately prior to use.
| Evidence Dimension | Chemical Stability / Shelf-Life |
| Target Compound Data | Stable, isolable solid suitable for long-term storage. |
| Comparator Or Baseline | 2,4,5-Triamino-6-hydroxypyrimidine (TAHP): Prone to aerial oxidation, especially in solution, leading to degradation. |
| Quantified Difference | Qualitative but critical difference in process robustness; stable precursor vs. unstable product. |
| Conditions | Standard laboratory and manufacturing storage and handling conditions. |
This stability provides crucial process flexibility, enhances batch-to-batch reproducibility, and is essential for applications where the purity of the final TAHP-derived product is non-negotiable.
This compound is the material of choice for multi-step syntheses of purine derivatives, such as guanine and its analogs, which are used as antiviral agents. Its stability and high-yield conversion to fresh 2,4,5-triamino-6-hydroxypyrimidine (TAHP) are critical for ensuring the purity of the final API.
Given its significantly lower reduction potential compared to nitro-analogs, this compound is ideally suited for developing electrochemical synthesis routes. This allows for the production of 5-aminopyrimidines while avoiding the use of harsh chemical reducing agents, aligning with green chemistry principles and potentially reducing waste and energy consumption.
In syntheses where the reactivity of the 5-amino group is critical and side-reactions from oxidized impurities cannot be tolerated, this precursor is ideal. It allows for the stable storage and handling of the pyrimidine core, followed by a final, high-yielding reduction step to generate fresh, highly reactive TAHP for immediate use in subsequent cyclization or coupling reactions.